molecular formula C6H8N2O4 B1352437 Cyclo(-Asp-Gly) CAS No. 52661-97-9

Cyclo(-Asp-Gly)

Cat. No. B1352437
CAS RN: 52661-97-9
M. Wt: 172.14 g/mol
InChI Key: STTIAONCINEOLF-VKHMYHEASA-N
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Description

Cyclo(-Asp-Gly) is a cyclic dipeptide composed of two amino acids, aspartic acid and glycine, that can be found in nature and is used in a variety of applications in the scientific research field. It is a highly versatile molecule that can be used in a variety of ways and can be modified to suit different purposes.

Scientific Research Applications

1. Anticancer Properties

Cyclo(-Asp-Gly) and related compounds, like cyclo(-Arg-Gly-Asp-d-Phe-Val-), have shown promise in anticancer applications. They inhibit angiogenesis and induce apoptosis in vascular cells, which can be crucial in cancer treatment (Dai, Su, & Liu, 2000).

2. Platelet Aggregation Inhibition

Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, a related cyclic peptide, demonstrates potent inhibition of platelet aggregation. Understanding the conformations of RGD in this compound enhances the knowledge of GPIIb/IIIa receptor interactions, which is vital in cardiovascular research (Siahaan, Chakrabarti, & Vander Velde, 1992).

3. Antiangiogenic Agent

A novel cyclic RGD peptide, cyclo(-RGDf==V-), has been identified as a potent antiangiogenic agent. It significantly decreases microvessel density in tumor models, suggesting its potential for clinical use in cancer treatment (Kawaguchi et al., 2001).

4. Integrin Binding Antagonists

Cyclo(-Arg-Gly-Asp-Ψ(triazole)-Gly-Xaa-) peptide analogues have been synthesized using click chemistry. This method supports the potential utility of these compounds as integrin domain-binding antagonists, which are important in cell adhesion and migration studies (Liu et al., 2008).

5. Bioactive Properties

Cyclic dipeptides like cyclo(Asp-Pro) exhibit various physiological and pharmacological activities in mammals. These compounds are a relatively unexplored class of bioactive peptides with potential future applications (Prasad, 1995).

6. Solid-Phase Synthesis

The solid-phase synthesis of cyclic peptides, including cyclo(-Arg-Gly-Asp-Phg-), demonstrates the versatility of this method in synthesizing compounds with cell adhesion inhibitory activity. The methodology could be valuable in the synthesis of other biologically active peptides (Nishino et al., 1992).

properties

IUPAC Name

2-[(2S)-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTIAONCINEOLF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428618
Record name Cyclo(-Asp-Gly)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-Asp-Gly)

CAS RN

52661-97-9
Record name Cyclo(-Asp-Gly)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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